![molecular formula C20H17ClFN3O4S2 B2530679 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 933239-98-6](/img/structure/B2530679.png)
2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
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Description
2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H17ClFN3O4S2 and its molecular weight is 481.94. The purity is usually 95%.
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Scientific Research Applications
Cytotoxic Activity
Researchers have identified sulfonamide derivatives as potent agents against various cancer cell lines. A study by Ghorab et al. (2015) synthesized sulfonamide derivatives showing significant cytotoxic activity against breast and colon cancer cell lines, highlighting the compound's potential in cancer research (Ghorab, M., Alsaid, M., Abdullah-al-Dhfyan, & Reem K. Arafa, 2015).
Antimicrobial and Anti-inflammatory Activities
The compound has been used to synthesize derivatives with promising antimicrobial and anti-inflammatory properties. Sunder and Maleraju (2013) developed derivatives exhibiting significant anti-inflammatory activity, suggesting the compound's utility in developing anti-inflammatory agents (Sunder, K. & Jayapal Maleraju, 2013). Another study by Darwish et al. (2014) synthesized heterocyclic compounds incorporating the sulfamoyl moiety, demonstrating antimicrobial activities against various pathogens, indicating its potential in antimicrobial therapy (Darwish, E., Abdel Fattah, A. M., Attaby, F., & Oqba N. Al-Shayea, 2014).
Antitumor Activity
The synthesis of novel derivatives using this compound has shown antitumor activities. Hafez and El-Gazzar (2017) synthesized thienopyrimidine and thienotriazolopyrimidine derivatives, which displayed potent anticancer activity on various human cancer cell lines, suggesting the compound's relevance in developing new antitumor agents (Hafez, H. & Abdel-Rhman B. A. El-Gazzar, 2017).
Molecular Structure and Drug Likeness Analysis
Studies have also focused on the molecular structure, natural bond orbital calculations, and drug likeness of derivatives synthesized from this compound. Mary et al. (2020) provided a comprehensive analysis of a novel antiviral active molecule derived from this compound, offering insights into its structure, vibrational assignments, and potential as an anti-COVID-19 agent (Mary, S., Siddique, M. U. M., Pradhan, S., Jayaprakash, V., & James, C., 2020).
properties
IUPAC Name |
2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O4S2/c1-11-4-6-14(8-15(11)21)31(28,29)17-9-23-20(25-19(17)27)30-10-18(26)24-13-5-3-12(2)16(22)7-13/h3-9H,10H2,1-2H3,(H,24,26)(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMBANIFGMGSMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)C)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide |
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